

KDM4-IN-4: Investigating its Role in Tumor Cell Apoptosis

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Compound of Interest

Compound Name: *Kdm4-IN-4*

Cat. No.: *B12399231*

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A comprehensive review of the current scientific literature reveals no direct evidence to support the claim that **KDM4-IN-4** induces apoptosis in tumor cells. **KDM4-IN-4**, also known as compound 47, is a fragment-based inhibitor that targets the Tudor domain of the lysine-specific demethylase 4A (KDM4A). Its discovery and characterization have primarily focused on its binding affinity and its ability to interfere with the recognition of methylated histones by the KDM4A Tudor domain.

Initial studies on **KDM4-IN-4**, identified through a 2D-NMR-based fragment screening, have established its binding to the KDM4A-Tudor domain with a modest affinity of approximately 80 μ M. In cellular assays, it has been shown to inhibit the binding of the histone mark H3K4Me3 to the Tudor domain with an EC₅₀ of 105 μ M. However, the primary research detailing its discovery does not extend to the investigation of its effects on programmed cell death, or apoptosis.

Therefore, the following application notes and protocols are provided for a well-characterized KDM4 inhibitor, ML324, which has been demonstrated to induce apoptosis in tumor cells through a defined signaling pathway. This information is intended to serve as a practical guide for researchers interested in the broader field of KDM4 inhibition and its potential in cancer therapy.

Application Notes for ML324: A KDM4 Inhibitor Inducing Apoptosis

Introduction

ML324 is a potent and specific small molecule inhibitor of the KDM4 family of histone demethylases. It has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells by triggering the Unfolded Protein Response (UPR) and upregulating the pro-apoptotic protein Bim. These application notes provide an overview of ML324's mechanism of action and its potential applications in cancer research.

Mechanism of Action

ML324 inhibits the enzymatic activity of KDM4, leading to an increase in histone methylation marks, which in turn alters gene expression. In HCC cells, this epigenetic reprogramming leads to endoplasmic reticulum (ER) stress and the activation of the UPR. The UPR, in turn, upregulates the transcription factor ATF3 and its target, CHOP. This signaling cascade culminates in the increased expression of Death Receptor 5 (DR5) and the pro-apoptotic BH3-only protein, Bim. The upregulation of Bim is a critical step in ML324-induced apoptosis, leading to the activation of caspases and subsequent cell death.

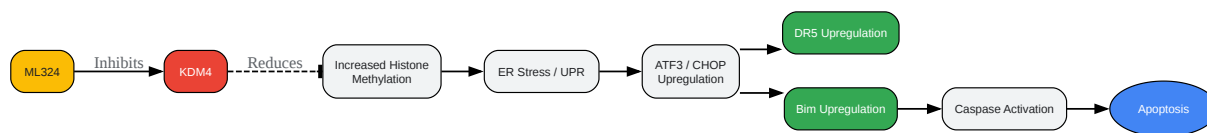
Applications

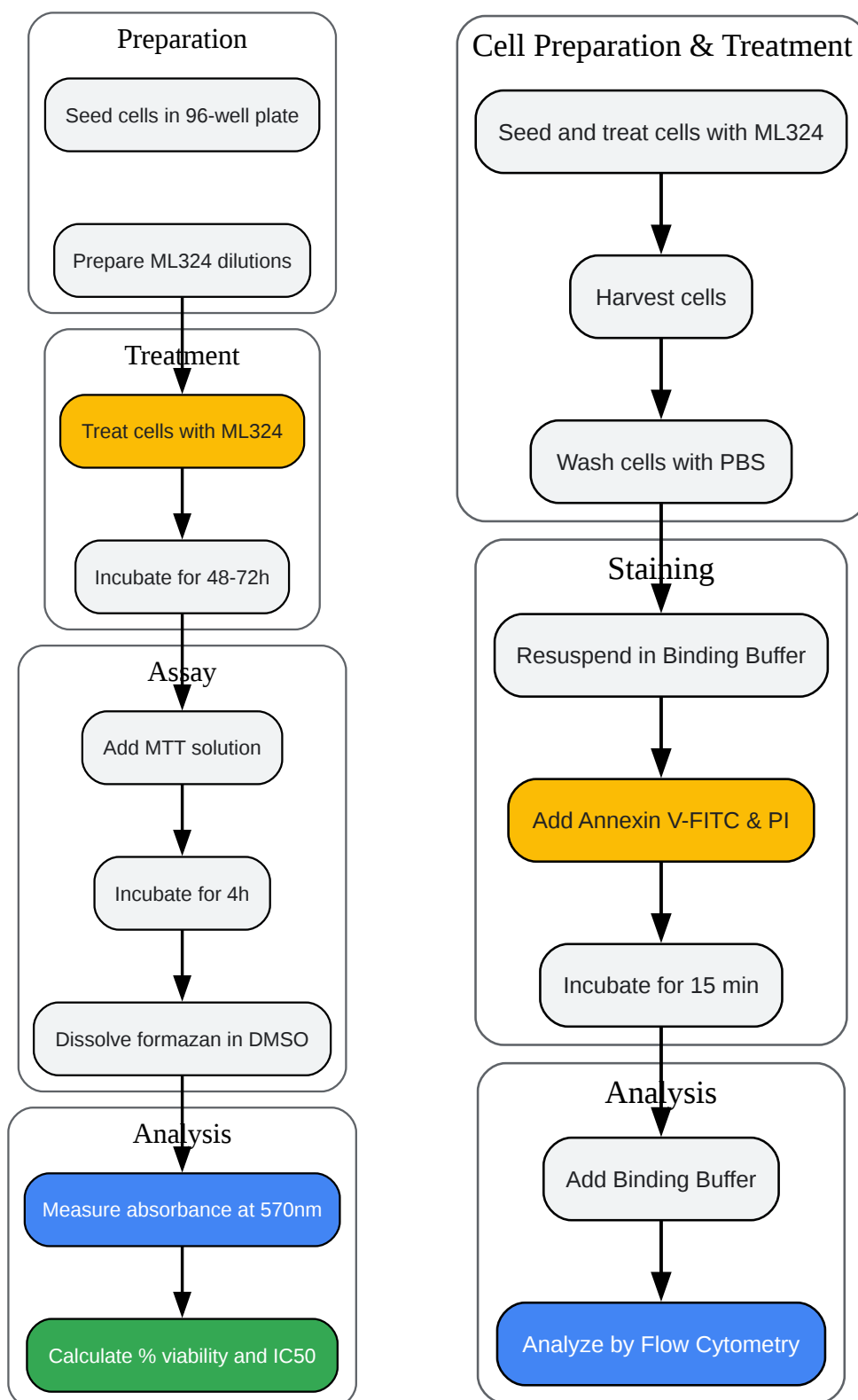
- Induction of apoptosis in cancer cell lines: ML324 can be used as a tool to study the role of KDM4 in cancer cell survival and to investigate the mechanisms of UPR-mediated apoptosis.
- Sensitization to other anti-cancer agents: By inducing ER stress and upregulating pro-apoptotic factors, ML324 may sensitize cancer cells to other therapeutic agents.
- In vivo studies: ML324's effects on tumor growth can be evaluated in xenograft and patient-derived xenograft (PDX) models of various cancers.

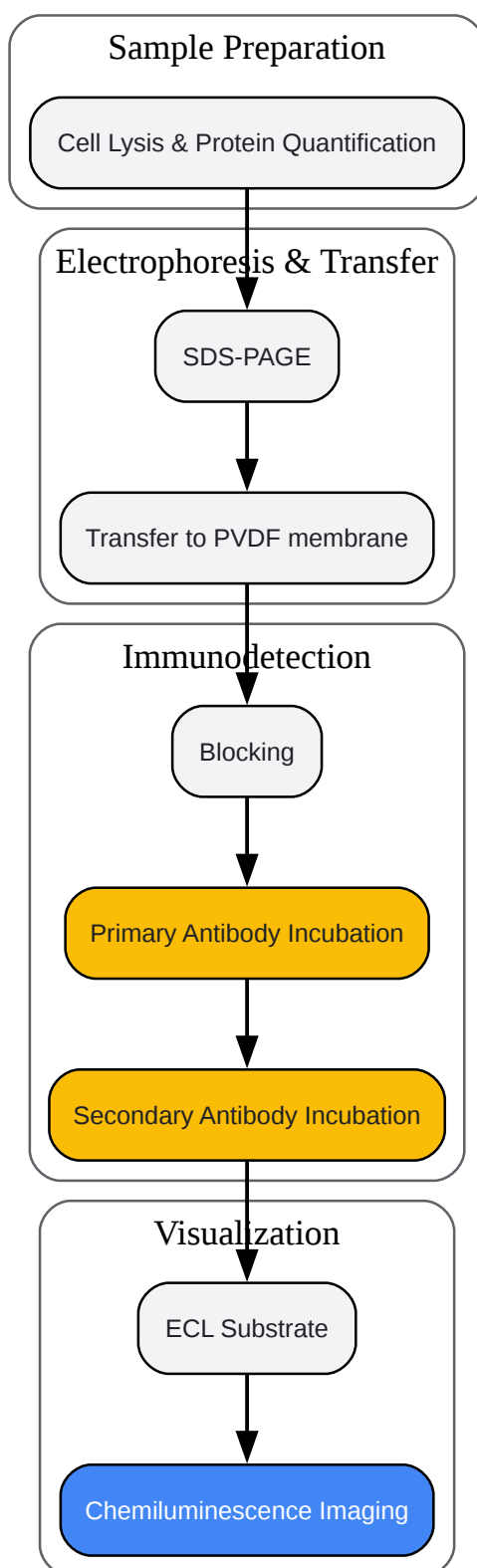
Quantitative Data for ML324

Parameter	Cell Line	Value	Reference
IC50 (Viability)	Huh7 (HCC)	~5 μ M	[1]
SNU-449 (HCC)	~5 μ M	[1]	
Apoptosis Induction	Huh7 (HCC)	Significant increase in Annexin V positive cells at 10 μ M	[1]
SNU-449 (HCC)	Significant increase in Annexin V positive cells at 10 μ M	[1]	
Protein Upregulation	Huh7 (HCC)	Increased levels of ATF3, CHOP, DR5, and Bim upon treatment with 10 μ M ML324	[1]

Signaling Pathway Diagram







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References

- 1. researchgate.net [researchgate.net]
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